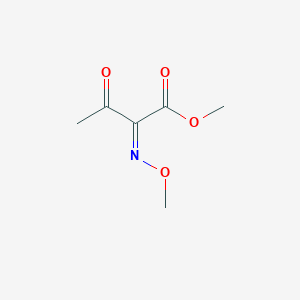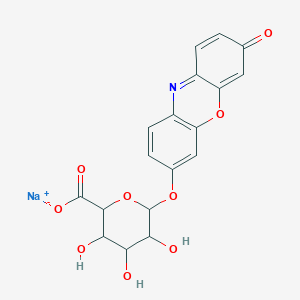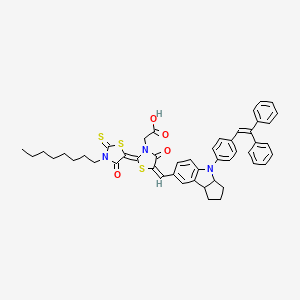
4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a quinolinium core, which is substituted with a dimethylamino group and a butadienyl chain. The perchlorate anion is associated with the quinolinium cation, contributing to the compound’s overall stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate typically involves a multi-step process. One common method starts with the preparation of the quinolinium core, followed by the introduction of the butadienyl chain and the dimethylamino group. The final step involves the formation of the perchlorate salt.
Preparation of Quinolinium Core: The quinolinium core can be synthesized through a condensation reaction between aniline derivatives and aldehydes in the presence of an acid catalyst.
Introduction of Butadienyl Chain: The butadienyl chain is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene.
Addition of Dimethylamino Group: The dimethylamino group is typically introduced through a nucleophilic substitution reaction using dimethylamine.
Formation of Perchlorate Salt: The final step involves the reaction of the quinolinium cation with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinolinium core, converting it to a dihydroquinoline derivative.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic ring and the butadienyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolinium and butadienyl derivatives.
Aplicaciones Científicas De Investigación
4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its unique photophysical properties.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate involves its interaction with specific molecular targets and pathways. The compound’s quinolinium core can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to biological targets.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Dimethylaminophenyl)pyridine derivatives: Known for their antimicrobial activity.
4-(4-(Dimethylamino)phenyl)-1-methylpyridinium: A fluorescent substrate for the human serotonin transporter.
4-Dimethylaminopyridine: Used as a nucleophilic catalyst in various organic reactions.
Uniqueness
4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate stands out due to its unique combination of a quinolinium core, a butadienyl chain, and a dimethylamino group. This structure imparts distinct photophysical properties, making it highly valuable in fluorescence-based applications and advanced material development.
Propiedades
IUPAC Name |
4-[(1E,3E)-4-(1-ethylquinolin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N2.ClHO4/c1-4-25-18-17-20(22-11-7-8-12-23(22)25)10-6-5-9-19-13-15-21(16-14-19)24(2)3;2-1(3,4)5/h5-18H,4H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOOIVHLHVECMY-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C2=CC=CC=C21)C=CC=CC3=CC=C(C=C3)N(C)C.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=CC=C(C2=CC=CC=C21)/C=C/C=C/C3=CC=C(C=C3)N(C)C.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
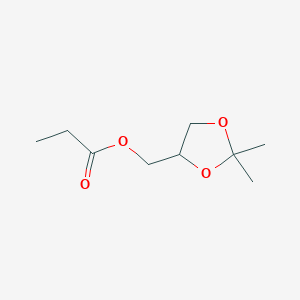
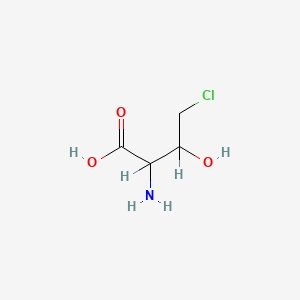
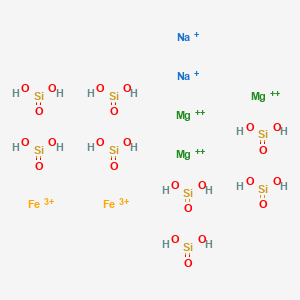
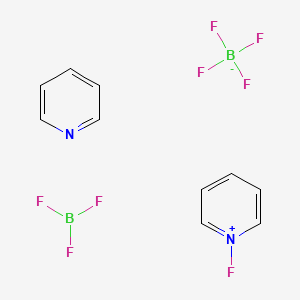
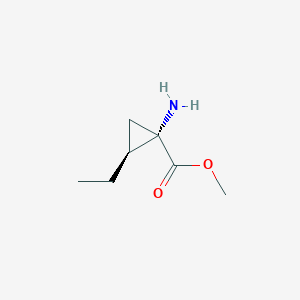
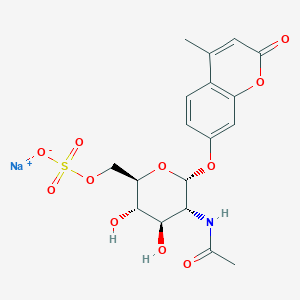
![Spiro[cyclopropane-1,9-tetracyclo[3.3.1.02,4.06,8]nonane], 2-methyl-, (1-alpha-,2-ba-,4-ba-,5-alpha-](/img/new.no-structure.jpg)
